![molecular formula C14H13N3O2S B14647113 S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate CAS No. 51991-25-4](/img/structure/B14647113.png)
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate: is a heterocyclic compound that features two pyridine rings connected via a thioester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate typically involves the following steps:
Formation of the thioester linkage: This can be achieved by reacting pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethyl pyridine-3-carboxylate under basic conditions to form the thioester linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the specific reagents used.
科学研究应用
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate.
2-Aminoethyl pyridine-3-carboxylate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its dual pyridine rings connected via a thioester linkage, which imparts distinct chemical and biological properties compared to its precursors and other similar compounds .
属性
CAS 编号 |
51991-25-4 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
S-[2-(pyridine-3-carbonylamino)ethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C14H13N3O2S/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) |
InChI 键 |
HETSUJYCHSZERF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NCCSC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



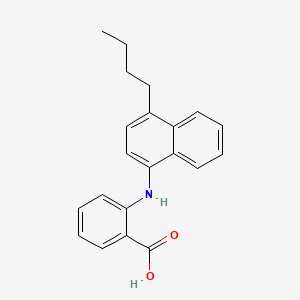
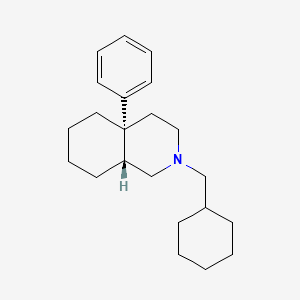
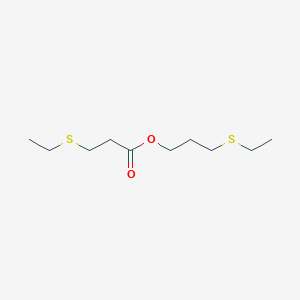
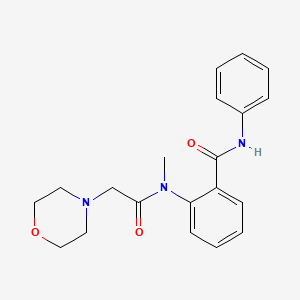
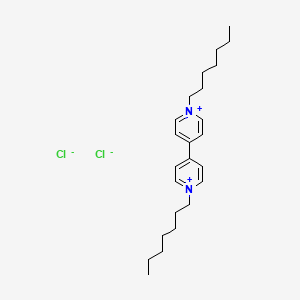

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)

![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
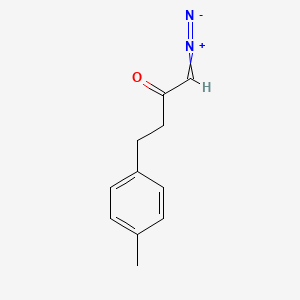
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
